molecular formula C14H20FNO B5737358 2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide

2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide

Cat. No.: B5737358
M. Wt: 237.31 g/mol
InChI Key: KTQWIEXYUPUFHA-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide is an organic compound with the molecular formula C14H20FNO. It is characterized by the presence of an ethyl group, a fluorophenyl group, and a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-[2-(4-chlorophenyl)ethyl]butanamide
  • 2-ethyl-N-[2-(4-bromophenyl)ethyl]butanamide
  • 2-ethyl-N-[2-(4-methylphenyl)ethyl]butanamide

Uniqueness

2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs .

Properties

IUPAC Name

2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c1-3-12(4-2)14(17)16-10-9-11-5-7-13(15)8-6-11/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQWIEXYUPUFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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